molecular formula C21H19NO6 B11159352 (2S)-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid

(2S)-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B11159352
M. Wt: 381.4 g/mol
InChI Key: JKTAMJMOMNPXKG-IBGZPJMESA-N
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Description

2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID is a complex organic compound with a unique structure that includes a chromenyl group, a phenylacetic acid moiety, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID typically involves multistep organic reactions. One common synthetic route includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with phenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the desired product in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multistep synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl and chromenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

(2S)-2-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C21H19NO6/c1-11-8-15(23)18-12(2)14(21(27)28-16(18)9-11)10-17(24)22-19(20(25)26)13-6-4-3-5-7-13/h3-9,19,23H,10H2,1-2H3,(H,22,24)(H,25,26)/t19-/m0/s1

InChI Key

JKTAMJMOMNPXKG-IBGZPJMESA-N

Isomeric SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)C)O

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NC(C3=CC=CC=C3)C(=O)O)C)O

Origin of Product

United States

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